molecular formula C13H11N3OS3 B2601205 1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1207054-19-0

1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2601205
CAS No.: 1207054-19-0
M. Wt: 321.43
InChI Key: JUAMNVSCIBOAPS-UHFFFAOYSA-N
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Description

1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea is a compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 6-(methylthio)benzo[d]thiazole-2-amine with thiophene-2-carbonyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d]thiazol-2-yl)-6-methoxyphenol:

    1-((6-Substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol: Studied for its pesticidal properties.

Uniqueness

1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole and thiophene moieties contribute to its potential as a versatile compound for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

1-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS3/c1-18-8-4-5-9-10(7-8)20-13(14-9)16-12(17)15-11-3-2-6-19-11/h2-7H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAMNVSCIBOAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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